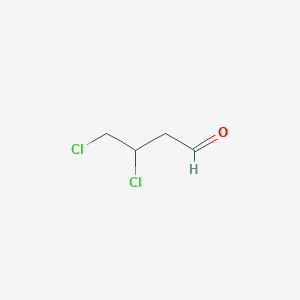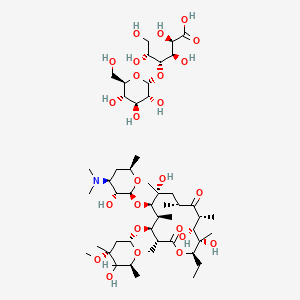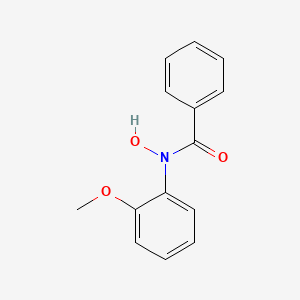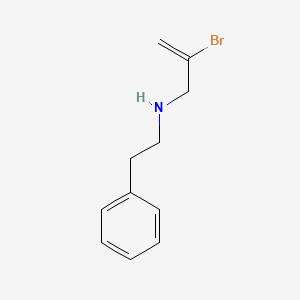
3,4-Dichlorobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorobutanal is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the third and fourth carbon atoms of a butanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,4-Dichlorobutanal can be synthesized through several methods. One common approach involves the chlorination of butanal under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of phase transfer catalysts can enhance the efficiency of the chlorination process, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichlorobutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-Dichlorobutanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 3,4-Dichlorobutanol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 3,4-Dichlorobutanoic acid.
Reduction: 3,4-Dichlorobutanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorobutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: Research into the biological activity of chlorinated aldehydes includes studies on their potential as antimicrobial agents.
Medicine: While not widely used in medicine, derivatives of this compound may have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,4-Dichlorobutanal involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
2,3-Dichlorobutane: Similar in structure but differs in the position of chlorine atoms.
3,4-Dichlorobutanoic acid: The oxidized form of 3,4-Dichlorobutanal.
3,4-Dichlorobutanol: The reduced form of this compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of two chlorine atoms. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations that are not as readily achievable with its analogs.
Eigenschaften
CAS-Nummer |
66492-72-6 |
|---|---|
Molekularformel |
C4H6Cl2O |
Molekulargewicht |
140.99 g/mol |
IUPAC-Name |
3,4-dichlorobutanal |
InChI |
InChI=1S/C4H6Cl2O/c5-3-4(6)1-2-7/h2,4H,1,3H2 |
InChI-Schlüssel |
IGSINHLIWODSLM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=O)C(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)


![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)



